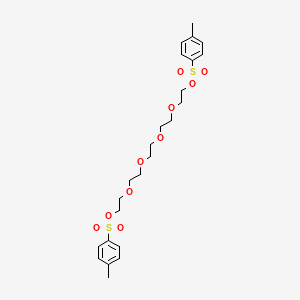

Pentaethylene glycol di(p-toluenesulfonate)

Übersicht

Beschreibung

Pentaethylene glycol di(p-toluenesulfonate) is a chemical compound with the molecular formula C24H34O10S2 and a molecular weight of 546.65 g/mol . . This compound is a derivative of pentaethylene glycol, where the hydroxyl groups are replaced by p-toluenesulfonate groups. It is commonly used in organic synthesis and as a building block for more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentaethylene glycol di(p-toluenesulfonate) is typically synthesized by reacting pentaethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Pentaethylene glycol di(p-toluenesulfonate) primarily undergoes substitution reactions due to the presence of the tosylate groups, which are good leaving groups . These reactions include nucleophilic substitution, where the tosylate groups are replaced by nucleophiles such as amines, thiols, or alkoxides .

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides

Solvents: Dichloromethane, tetrahydrofuran (THF)

Conditions: Room temperature to mild heating, presence of a base like pyridine or triethylamine

Major Products: The major products of these reactions are derivatives of pentaethylene glycol where the tosylate groups are replaced by the nucleophiles used in the reaction .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pentaethylene glycol di(p-toluenesulfonate) serves as a versatile linker in the synthesis of various organic compounds:

- Macrocyclic Compounds : It is widely used to synthesize calixarenes and crown ethers, which are important for their ability to selectively bind ions and molecules. For instance, it has been utilized in the synthesis of 3′-formylbenzo-18-crown-6 through a coupling reaction with 2,3-dihydroxybenzaldehyde .

Table 1: Examples of Macrocyclic Compounds Synthesized Using PEG Ditosylate

Case Study: PROTAC Synthesis

In a study investigating PROTACs, PEG ditosylate was employed as a linker to connect target proteins with E3 ligases, demonstrating its utility in enhancing the specificity and efficacy of therapeutic agents.

Phase Transfer Catalysis

PEG ditosylate functions as a phase transfer catalyst, aiding reactions between immiscible phases (e.g., water and organic solvents). This property allows for reactions that would otherwise be challenging under standard conditions. The mechanism may involve the formation of ion pairs with reactants, facilitating their transfer between phases .

Wirkmechanismus

The mechanism of action of pentaethylene glycol di(p-toluenesulfonate) in chemical reactions involves the tosylate groups acting as leaving groups in nucleophilic substitution reactions . In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome pathway .

Vergleich Mit ähnlichen Verbindungen

- Triethylene glycol di(p-toluenesulfonate)

- Tetraethylene glycol di(p-toluenesulfonate)

- Hexaethylene glycol di(p-toluenesulfonate)

- Diethylene glycol di(p-toluenesulfonate)

Comparison: Pentaethylene glycol di(p-toluenesulfonate) is unique due to its longer ethylene glycol chain compared to its similar compounds. This longer chain provides greater flexibility and spacing in the synthesis of macrocyclic compounds and PROTACs, making it particularly useful in applications requiring larger molecular frameworks .

Biologische Aktivität

Pentaethylene glycol di(p-toluenesulfonate) (PEG-Tos) is a synthetic compound that has garnered attention for its potential applications in organic synthesis and drug development. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its properties and uses.

- Molecular Formula : CHOS

- Molecular Weight : 546.65 g/mol

- Appearance : Off-white to light brown solid

- Solubility : Not easily miscible in water but enhances solubility in aqueous environments due to the polyethylene glycol (PEG) backbone.

Synthesis

Pentaethylene glycol di(p-toluenesulfonate) can be synthesized through various methods involving pentaethylene glycol and tosyl chloride. The tosyl groups serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of larger organic structures.

Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reacting pentaethylene glycol with tosyl chloride to form PEG-Tos. |

| Coupling Reactions | Used in the synthesis of calixarenes and crown ethers. |

Biological Activity

While specific biological activities of pentaethylene glycol di(p-toluenesulfonate) are not extensively documented, several key points can be noted:

- Phase Transfer Catalyst : PEG-Tos acts as a phase transfer catalyst in various organic reactions, enabling the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property allows for reactions that would not occur under normal conditions.

- Skin Irritation : The compound has been noted to cause skin irritation upon contact, indicating potential toxicity that requires careful handling.

- Linker in Drug Development : Its role as a linker suggests potential applications in targeted therapies, although further investigation is needed to understand its biological interactions fully.

Case Studies

-

Synthesis of Calixarenes :

Pentaethylene glycol di(p-toluenesulfonate) has been used successfully in synthesizing calixarenes through coupling reactions. For instance, it was employed to synthesize 3′-formylbenzo-18-crown-6 by coupling with 2,3-dihydroxybenzaldehyde, showcasing its utility in creating complex organic structures . -

Environmental Applications :

In studies focusing on the extraction of radioactive elements such as Ra, PEG-Tos has been highlighted for its ability to enhance extraction processes when used as part of a solvent system. This application demonstrates its potential beyond traditional organic synthesis .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O10S2/c1-21-3-7-23(8-4-21)35(25,26)33-19-17-31-15-13-29-11-12-30-14-16-32-18-20-34-36(27,28)24-9-5-22(2)6-10-24/h3-10H,11-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHGDYPBQWWWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961392 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41024-91-3 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol, bis(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041024913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentaethylene glycol di-p-tosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STJ9FM34S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.